molecular formula C9H15N3O B13156470 N-(1-ethylpropyl)-1H-imidazole-1-carboxamide CAS No. 149047-77-8

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide

Cat. No.: B13156470
CAS No.: 149047-77-8
M. Wt: 181.23 g/mol
InChI Key: ITTMCTUWHMLWKK-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 1-ethylpropylamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which facilitates the formation of the amide bond. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted imidazole compounds with varying functional groups.

Scientific Research Applications

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: this compound and its derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential cellular processes, leading to the death of the microorganism.

Comparison with Similar Compounds

N-(1-ethylpropyl)-1H-imidazole-1-carboxamide can be compared with other imidazole derivatives, such as:

  • N-(1-methylpropyl)-1H-imidazole-1-carboxamide
  • N-(1-ethylbutyl)-1H-imidazole-1-carboxamide
  • N-(1-ethylpropyl)-2H-imidazole-2-carboxamide

These compounds share similar structural features but differ in the length and branching of their alkyl chains or the position of the carboxamide group. The unique structure of this compound may confer specific properties, such as enhanced binding affinity to biological targets or improved solubility, making it a valuable compound for various applications.

Properties

CAS No.

149047-77-8

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-pentan-3-ylimidazole-1-carboxamide

InChI

InChI=1S/C9H15N3O/c1-3-8(4-2)11-9(13)12-6-5-10-7-12/h5-8H,3-4H2,1-2H3,(H,11,13)

InChI Key

ITTMCTUWHMLWKK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)N1C=CN=C1

Origin of Product

United States

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